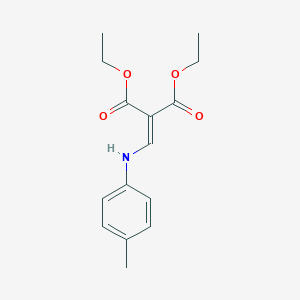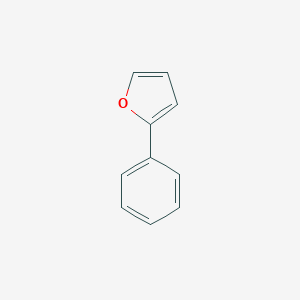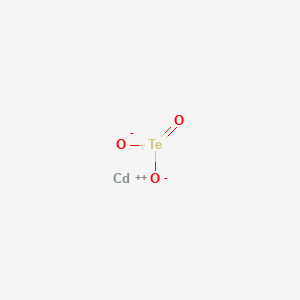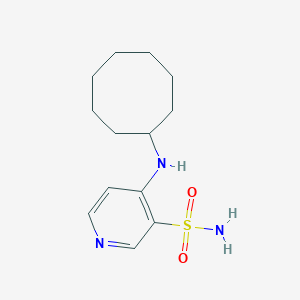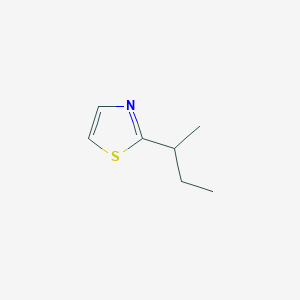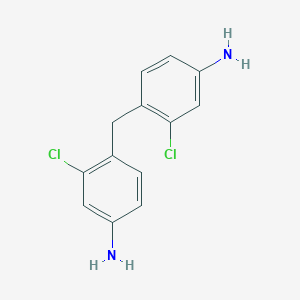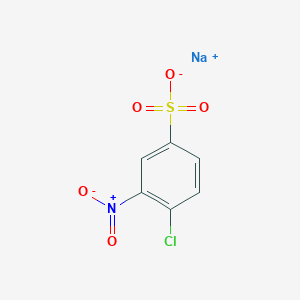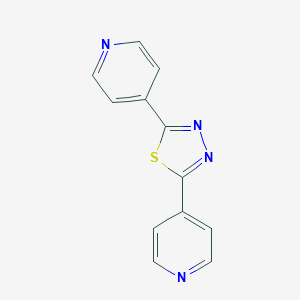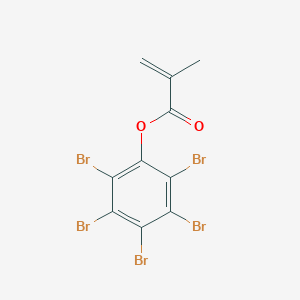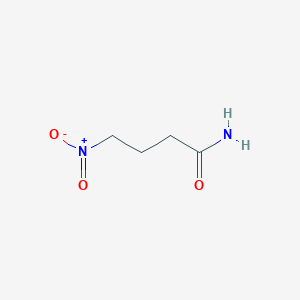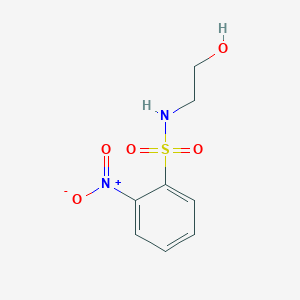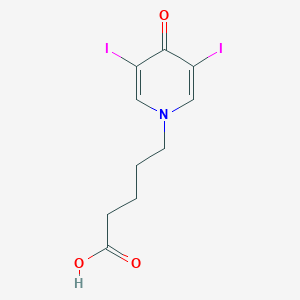
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of pyridine and valeric acid and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- in lab experiments is its potential as an antitumor agent. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-. One area of research could focus on its potential as an antitumor agent and its mechanism of action. Another area of research could focus on its potential as an antibacterial and antifungal agent and its safety and efficacy. Additionally, further studies could be conducted to determine its potential for use in other areas of medicine, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can be achieved through the reaction of pyridine-4-carboxylic acid with 1,4-dihydro-3,5-diiodo-4-oxo-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Aplicaciones Científicas De Investigación
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
Número CAS |
16344-98-2 |
|---|---|
Nombre del producto |
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Fórmula molecular |
C10H11I2NO3 |
Peso molecular |
447.01 g/mol |
Nombre IUPAC |
5-(3,5-diiodo-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H11I2NO3/c11-7-5-13(6-8(12)10(7)16)4-2-1-3-9(14)15/h5-6H,1-4H2,(H,14,15) |
Clave InChI |
QVAWNGWADTXLBI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
SMILES canónico |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Otros números CAS |
16344-98-2 |
Sinónimos |
3,5-Diiodo-4-oxo-1(4H)-pyridinevaleric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



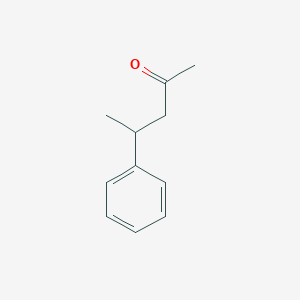
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
